
1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is a pyrazole derivative that has been synthesized through various methods and has shown promising results in various studies.
Scientific Research Applications
Antimycobacterial Activity
1-Ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide and its related compounds have been studied for their potential antimycobacterial activity. Research indicates that pyrazine and pyridine derivatives substituted with 1,2,4-oxadiazole and 1,3,4-oxathiazoline can exhibit significant activities against Mycobacterium tuberculosis. These compounds are designed to penetrate the mycobacterial cell wall and exhibit their activity, potentially providing new avenues for tuberculosis treatment (Gezginci et al., 1998).
Synthesis and Reaction Studies
The compound has been involved in studies focusing on the synthesis and reaction mechanisms of various chemical derivatives. For instance, research on the reaction of related compounds with thiourea highlights the ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure), leading to novel formations (Ledenyova et al., 2018). Additionally, studies have explored the synthesis of novel pyrazole derivatives as potential anti-tumor agents (Nassar et al., 2015).
Potential Anticancer Applications
Research has indicated that certain derivatives of this compound may possess significant effects in cancer cell lines, including colon and breast cancer. The synthesis of novel pyrazole derivatives has shown promising results in mouse tumor models, suggesting potential applications in cancer therapy (Nassar et al., 2015).
Chemical Synthesis
The compound and its derivatives are subjects of extensive chemical synthesis studies, exploring various chemical reactions and potential applications in medicinal chemistry. This includes investigations into one-pot syntheses and the creation of structurally diverse molecules (Martins et al., 2002).
Antiallergic Activities
Studies have been conducted to synthesize and evaluate the antiallergic activities of related pyrazole carboxamides. These derivatives have shown promising results in suppressing allergic reactions, suggesting potential applications in allergy treatment (Huang et al., 1994).
properties
IUPAC Name |
1-ethyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O3/c1-2-17-6-4-7(16-17)9(18)13-11-15-14-10(19-11)8-3-5-12-20-8/h3-6H,2H2,1H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVOIUKPRRZVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2692764.png)


![2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692768.png)
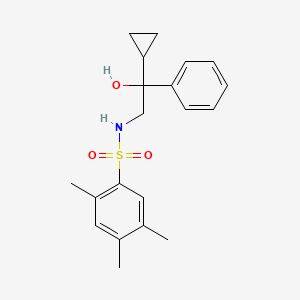
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2692772.png)
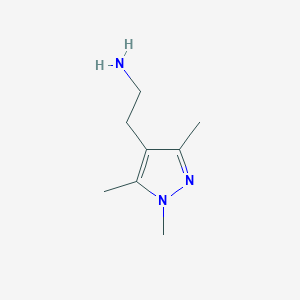
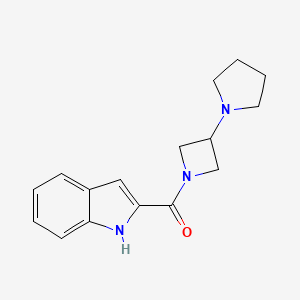
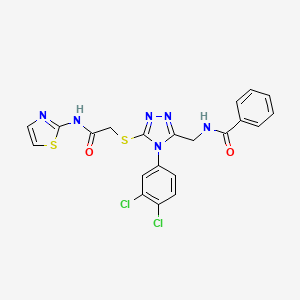

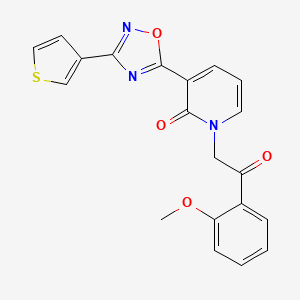

![sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate](/img/structure/B2692781.png)
